Sapropterin dihydrochloride
Overview
Description
Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a cofactor in the synthesis of nitric oxide . It is used to lower blood levels of phenylalanine in adults and children at least one month old with a certain type of phenylketonuria (PKU) .
Synthesis Analysis
The synthesis of sapropterin dihydrochloride involves reducing the synthesis route, introducing a chiral center in an asymmetric synthesis manner, and using a tetrahydrofuran solution containing a samarium catalyst . The method improves yield, uses readily available raw materials, and significantly reduces cost, making it suitable for mass industrial production .Molecular Structure Analysis
The molecular formula of Sapropterin dihydrochloride is C9H15N5O3 . Its molecular weight is 314.17 .Chemical Reactions Analysis
Sapropterin dihydrochloride is subject to degradation products mainly originating from oxidation and hydrolysis .Scientific Research Applications
Application in Phenylketonuria and Tetrahydrobiopterin Deficiency
Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), crucial for the conversion of phenylalanine to tyrosine. It's primarily used in treating phenylketonuria (PKU), a disorder characterized by elevated phenylalanine levels leading to neurological consequences. Sapropterin reduces blood phenylalanine concentration and increases dietary tolerance in some PKU patients, potentially allowing dietary adjustments or even discontinuation of a low-phenylalanine diet. This application reflects its critical role in improving clinical outcomes and quality of life for PKU patients (Blau, 2010).
Enhancing Treatment Accessibility
Research indicates that mixing sapropterin powder with foods and beverages can facilitate its administration, particularly for patients with swallowing difficulties. This is important as it addresses the practical challenges of medication adherence in specific patient groups (Jurecki et al., 2014).
Long-term Effects in PKU Patients
A study assessing the long-term effects of BH4/sapropterin on metabolic control in PKU patients showed beneficial outcomes. It improved metabolic control, increased daily tolerance for dietary phenylalanine intake, and for some, enhanced dietary adherence and quality of life. This signifies its prolonged beneficial impact in managing PKU (Keil et al., 2013).
Intellectual Function Preservation in Children
Sapropterin has been approved for treating hyperphenylalaninemia in young children with PKU. Its role in reducing phenylalanine levels in responsive patients potentially prevents intellectual impairment. A seven-year study demonstrated that sapropterin treatment helps preserve intellectual functioning and maintain normal growth in children who started treatment between the ages of 0 to 6 years (Waisbren et al., 2021).
Efficacy in Increasing Phenylalanine Tolerance
A randomized, double-blind, placebo-controlled study found that sapropterin effectively increases phenylalanine tolerance while maintaining blood phenylalanine control in children with PKU, showcasing its efficacy and safety in this population (Trefz et al., 2009).
Use in Maternal Phenylketonuria
Sapropterin dihydrochloride has shown potential as a treatment option for women with PKU planning pregnancy. It has been reported to increase phenylalanine tolerance during pregnancy and lactation, with no adverse events and leading to the delivery of a healthy neonate. This underscores its safety and efficacy in maternal PKU (Nyuzuki et al., 2019).
Safety And Hazards
Future Directions
Sapropterin dihydrochloride is currently used to treat high blood levels of phenylalanine in adults and children of all ages with the genetic disorders phenylketonuria (PKU) or tetrahydrobiopterin (BH4) deficiency . Future research may focus on further understanding its mechanism of action and potential applications in other medical conditions.
properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
Record name | Sapropterin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sapropterin dihydrochloride | |
CAS RN |
69056-38-8 | |
Record name | Sapropterin dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapropterin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPROPTERIN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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